molecular formula C19H20N2O4S B11676920 N-({2-[(phenylcarbonyl)amino]phenyl}carbonyl)methionine

N-({2-[(phenylcarbonyl)amino]phenyl}carbonyl)methionine

Cat. No.: B11676920
M. Wt: 372.4 g/mol
InChI Key: XQBVUFHOZSSWAC-UHFFFAOYSA-N
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Description

2-[(2-Benzamidophenyl)formamido]-4-(methylsulfanyl)butanoic acid is an organic compound with a complex structure that includes benzamide, formamido, and methylsulfanyl functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(2-benzamidophenyl)formamido]-4-(methylsulfanyl)butanoic acid typically involves multi-step organic reactions. One common method starts with the preparation of the benzamide derivative, followed by the introduction of the formamido group. The final step involves the addition of the methylsulfanyl group to the butanoic acid backbone. The reaction conditions often require the use of specific catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high purity and yield .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods are designed to optimize the reaction conditions, minimize waste, and ensure consistent quality of the final product. The use of advanced analytical techniques, such as high-performance liquid chromatography (HPLC), is essential for monitoring the reaction progress and verifying the purity of the compound .

Chemical Reactions Analysis

Types of Reactions

2-[(2-Benzamidophenyl)formamido]-4-(methylsulfanyl)butanoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols .

Scientific Research Applications

2-[(2-Benzamidophenyl)formamido]-4-(methylsulfanyl)butanoic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-[(2-benzamidophenyl)formamido]-4-(methylsulfanyl)butanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The pathways involved in its mechanism of action can include signal transduction, gene expression, and metabolic regulation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[(2-Benzamidophenyl)formamido]-4-(methylsulfanyl)butanoic acid is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it a valuable compound for various applications .

Properties

Molecular Formula

C19H20N2O4S

Molecular Weight

372.4 g/mol

IUPAC Name

2-[(2-benzamidobenzoyl)amino]-4-methylsulfanylbutanoic acid

InChI

InChI=1S/C19H20N2O4S/c1-26-12-11-16(19(24)25)21-18(23)14-9-5-6-10-15(14)20-17(22)13-7-3-2-4-8-13/h2-10,16H,11-12H2,1H3,(H,20,22)(H,21,23)(H,24,25)

InChI Key

XQBVUFHOZSSWAC-UHFFFAOYSA-N

Canonical SMILES

CSCCC(C(=O)O)NC(=O)C1=CC=CC=C1NC(=O)C2=CC=CC=C2

Origin of Product

United States

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